2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide
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Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, a series of pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
Compounds derived from pyrimidine and fused with thiophene rings have been investigated for their anti-inflammatory and analgesic properties. Novel derivatives synthesized from visnaginone and khellinone showed significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with analgesic and anti-inflammatory effects in various assays (Abu‐Hashem et al., 2020).
Anticancer Activity
The synthesis of pyrimidine derivatives has also been linked to potential anticancer activities. For instance, classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates were synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis in cancer cells. These compounds demonstrated potent inhibitory activities against both enzymes, indicating potential efficacy in cancer treatment (Gangjee et al., 2008).
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-27-22-11-12-28(14-19-5-3-2-4-6-19)15-21(22)24(31)29(17)16-23(30)26-13-18-7-9-20(25)10-8-18/h2-10H,11-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRSYRFKIAVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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